![molecular formula C22H27N2OS+ B14965270 3-(4-tert-butylphenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B14965270.png)
3-(4-tert-butylphenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-1-PHENYL-2,3,6,7-TETRAHYDRO-5H-IMIDAZO[2,1-B][1,3]THIAZIN-1-IUM is a complex organic compound with a unique structure that combines a phenyl group, a tert-butyl group, and an imidazo[2,1-b][1,3]thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-1-PHENYL-2,3,6,7-TETRAHYDRO-5H-IMIDAZO[2,1-B][1,3]THIAZIN-1-IUM typically involves multiple steps, starting with the preparation of the imidazo[2,1-b][1,3]thiazine core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-1-PHENYL-2,3,6,7-TETRAHYDRO-5H-IMIDAZO[2,1-B][1,3]THIAZIN-1-IUM can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the imidazo[2,1-b][1,3]thiazine ring.
Substitution: The phenyl and tert-butyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-1-PHENYL-2,3,6,7-TETRAHYDRO-5H-IMIDAZO[2,1-B][1,3]THIAZIN-1-IUM has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-1-PHENYL-2,3,6,7-TETRAHYDRO-5H-IMIDAZO[2,1-B][1,3]THIAZIN-1-IUM involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(METHYL)PHENYL]-3-HYDROXY-1-PHENYL-2,3,6,7-TETRAHYDRO-5H-IMIDAZO[2,1-B][1,3]THIAZIN-1-IUM
- 3-[4-(ETHYL)PHENYL]-3-HYDROXY-1-PHENYL-2,3,6,7-TETRAHYDRO-5H-IMIDAZO[2,1-B][1,3]THIAZIN-1-IUM
Uniqueness
The uniqueness of 3-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-1-PHENYL-2,3,6,7-TETRAHYDRO-5H-IMIDAZO[2,1-B][1,3]THIAZIN-1-IUM lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group, in particular, can influence the compound’s steric and electronic characteristics, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C22H27N2OS+ |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-1-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol |
InChI |
InChI=1S/C22H27N2OS/c1-21(2,3)17-10-12-18(13-11-17)22(25)16-23(19-8-5-4-6-9-19)20-24(22)14-7-15-26-20/h4-6,8-13,25H,7,14-16H2,1-3H3/q+1 |
InChI Key |
SMJWXKQIYYPURB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3,4-Difluorophenyl)-7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14965191.png)
![7-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14965196.png)
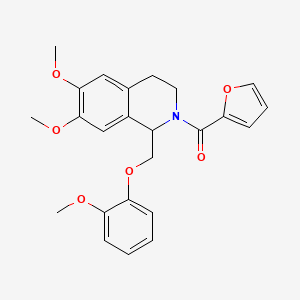
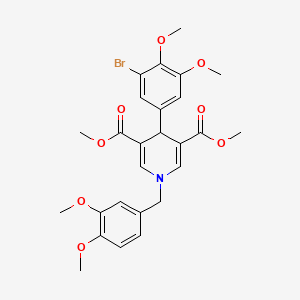
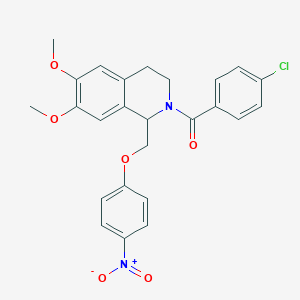
![6-Acetyl-2-(2-fluoro-benzoylamino)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14965219.png)
![3-amino-4-(4-methylphenyl)-N-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B14965222.png)
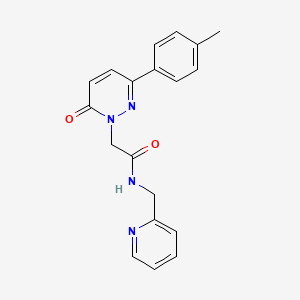
![2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14965242.png)
![1-(4-chlorophenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14965244.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B14965245.png)
![1-(3-chlorophenyl)-N-(2-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14965250.png)
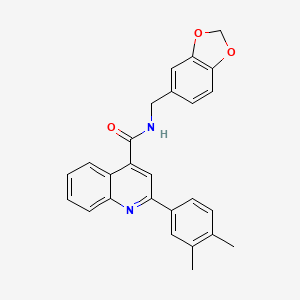
![N-(3-acetylphenyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B14965263.png)
